![molecular formula C15H23Cl2NO B051513 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride CAS No. 223251-25-0](/img/structure/B51513.png)
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride
Overview
Description
“1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride” is an organic compound with the CAS Number: 223251-25-0 . It is a useful synthetic intermediate in the synthesis of Bazedoxifene , a nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .
Synthesis Analysis
The synthesis of “1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride” involves several steps: alkylation, substitution, reduction, and chlorination .Molecular Structure Analysis
The molecular formula of this compound is C15H23Cl2NO . It contains functional groups such as benzene ring, epoxide, ethoxy, and chloromethyl .Chemical Reactions Analysis
This compound can be used in organic synthesis reactions, such as etherification and alkylation . The preparation method involves reacting 4-(2-chloromethyl)phenol with azepane under linear sulfuric acid catalysis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 304.26 . It should be stored under an inert gas (nitrogen or argon) at 2-8°C .Scientific Research Applications
Intermediate in Organic Synthesis
This compound is a useful synthetic intermediate in various organic reactions . It can be used to synthesize a wide range of organic compounds due to its unique structure and reactivity .
Production of Bazedoxifene
It is used as a key intermediate in the synthesis of Bazedoxifene , a nonsteroidal selective estrogen receptor modulator (SERM) . Bazedoxifene is used for treating postmenopausal women osteoporosis .
Antagonistic Effect on Uterus and Mammary Glands
Bazedoxifene, synthesized using this compound, has an antagonistic effect on uterus and mammary glands . This reduces the risk of endometrial hyperplasia and breast cancer possibly caused by estrogen component stimulation .
Agriculture Applications
In the field of agriculture, it can be used to synthesize pesticides, herbicides, and fungicides . Its unique structure and reactivity make it a valuable tool in the development of these agricultural chemicals .
Pharmaceutical Research
Due to its role in the synthesis of Bazedoxifene, it is of interest in pharmaceutical research . Studies are being conducted to explore its potential applications in the treatment of other conditions .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of bazedoxifene , a selective estrogen receptor modulator
Mode of Action
As an intermediate in the synthesis of Bazedoxifene , it may be involved in the modulation of estrogen receptors, but this requires further investigation.
Biochemical Pathways
Given its role as an intermediate in the synthesis of Bazedoxifene , it may be involved in pathways related to estrogen receptor modulation
Result of Action
As an intermediate in the synthesis of Bazedoxifene , it contributes to the overall therapeutic effects of the final compound, which include modulation of estrogen receptor activity
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c This suggests that temperature and exposure to reactive gases may affect its stability
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
properties
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]azepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17;/h5-8H,1-4,9-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVQWASPAGLTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432355 | |
Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
CAS RN |
223251-25-0 | |
Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223251-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Azepine, 1-[2-[4-(chloromethyl)phenoxy]ethyl]hexahydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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